molecular formula C12H17Cl2FN2O B6608404 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride CAS No. 2839156-51-1

4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride

Cat. No.: B6608404
CAS No.: 2839156-51-1
M. Wt: 295.18 g/mol
InChI Key: VDGFBCSKWPNPPP-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom, a piperazine ring, and an aldehyde group

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. This could include tests for toxicity, flammability, and environmental impact .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then subjected to further purification steps to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and quality control are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydrogen atoms.

Major Products Formed:

  • Oxidation: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzoic acid

  • Reduction: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzyl alcohol

  • Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness: 4-Fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride stands out due to its specific structural features, such as the presence of the fluorine atom and the aldehyde group

Properties

IUPAC Name

4-fluoro-2-(piperazin-1-ylmethyl)benzaldehyde;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.2ClH/c13-12-2-1-10(9-16)11(7-12)8-15-5-3-14-4-6-15;;/h1-2,7,9,14H,3-6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGFBCSKWPNPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)C=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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